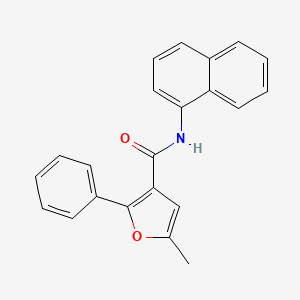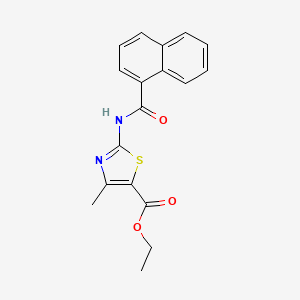
2-(4-fluorobenzyl)naphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorobenzyl)naphthoquinone, also known as FBNQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. FBNQ is a derivative of naphthoquinone, a naturally occurring compound found in various plants. FBNQ is synthesized through a multi-step process, which involves the reaction of 2-hydroxy-1,4-naphthoquinone with 4-fluorobenzyl bromide.
Wissenschaftliche Forschungsanwendungen
2-(4-fluorobenzyl)naphthoquinone has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-(4-fluorobenzyl)naphthoquinone has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(4-fluorobenzyl)naphthoquinone has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
In materials science, 2-(4-fluorobenzyl)naphthoquinone has been used as a building block for the synthesis of various organic materials, such as polymers, dendrimers, and nanoparticles. 2-(4-fluorobenzyl)naphthoquinone has also been used as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that involves the use of light to activate a photosensitizer, which in turn generates reactive oxygen species that can kill cancer cells.
Wirkmechanismus
The mechanism of action of 2-(4-fluorobenzyl)naphthoquinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. 2-(4-fluorobenzyl)naphthoquinone has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, leading to DNA damage and cell death. 2-(4-fluorobenzyl)naphthoquinone has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of various genes that promote cancer cell growth and survival.
Biochemical and Physiological Effects
2-(4-fluorobenzyl)naphthoquinone has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of various signaling pathways. 2-(4-fluorobenzyl)naphthoquinone has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the activation of caspases and the release of cytochrome c from the mitochondria. 2-(4-fluorobenzyl)naphthoquinone has also been shown to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase, which is associated with the inhibition of topoisomerase II activity.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-fluorobenzyl)naphthoquinone has several advantages for lab experiments, including its high potency, selectivity, and stability. 2-(4-fluorobenzyl)naphthoquinone has been shown to exhibit potent anti-cancer activity at low concentrations, making it an attractive compound for further study. 2-(4-fluorobenzyl)naphthoquinone is also highly selective for cancer cells, with minimal toxicity towards normal cells, making it a potential therapeutic agent for cancer treatment. However, 2-(4-fluorobenzyl)naphthoquinone has some limitations for lab experiments, including its low solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Zukünftige Richtungen
In the future, 2-(4-fluorobenzyl)naphthoquinone could be further studied for its potential applications in various fields, including medicinal chemistry, materials science, and photodynamic therapy. 2-(4-fluorobenzyl)naphthoquinone could be modified to improve its solubility and bioavailability, making it a more effective therapeutic agent. 2-(4-fluorobenzyl)naphthoquinone could also be studied for its potential applications in combination therapy, where it could be used in combination with other anti-cancer agents to enhance their efficacy and reduce their toxicity. Finally, 2-(4-fluorobenzyl)naphthoquinone could be studied for its potential applications in imaging and diagnostics, where it could be used as a fluorescent probe for cancer detection and imaging.
Synthesemethoden
The synthesis of 2-(4-fluorobenzyl)naphthoquinone involves a multi-step process, which starts with the reaction of 2-hydroxy-1,4-naphthoquinone with 4-fluorobenzyl bromide. This reaction is catalyzed by a base, such as potassium carbonate, in a solvent, such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure 2-(4-fluorobenzyl)naphthoquinone. The overall yield of this synthesis method is around 40-50%.
Eigenschaften
IUPAC Name |
2-[(4-fluorophenyl)methyl]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO2/c18-13-7-5-11(6-8-13)9-12-10-16(19)14-3-1-2-4-15(14)17(12)20/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQNPOUZRFAPNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluorophenyl)methyl]naphthalene-1,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5881193.png)




![4-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5881228.png)
![2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5881238.png)
![2-{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}ethanol](/img/structure/B5881246.png)

![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline](/img/structure/B5881254.png)
![N-[4-(dimethylamino)phenyl]-2-ethylbutanamide](/img/structure/B5881257.png)
![2-chloro-3-(3,3-dimethyl-2-oxobutoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5881269.png)
![methyl [4-({[(4-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5881289.png)